molecular formula C13H10ClNO B3024824 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one CAS No. 224040-88-4

1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B3024824
CAS No.: 224040-88-4
M. Wt: 231.68 g/mol
InChI Key: NJVYYQXBYOHPLK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one is involved in the synthesis of complex organic molecules, contributing to advancements in crystal and molecular structure determination. For example, it has been implicated in the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, which was characterized by 1H-NMR and IR spectral data, highlighting its utility in understanding molecular and crystal structures through single-crystal X-ray diffraction (Percino et al., 2006).

DNA Interaction and Cytotoxicity Studies

Research has also explored the interaction of compounds structurally related to this compound with DNA and their cytotoxicity effects. A study on rhenium(I) organometallic compounds, including related structures, demonstrated their capability to bind with HS DNA, indicating groove mode binding and potential for cytotoxic applications against cancer cell lines, suggesting relevance in therapeutic research and antibacterial activity (Varma et al., 2020).

Fungicidal Activity

Compounds structurally similar to this compound have shown fungicidal properties, offering potential applications in agrochemical research. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, derived from interactions involving similar molecular structures, have demonstrated fungicidal activity, underscoring the chemical's utility in developing new agrochemical solutions (Kuzenkov & Zakharychev, 2009).

Electrooptic Film Fabrication

The molecule is also relevant in the field of electrooptic film fabrication. Research involving pyrrole-pyridine-based dibranched chromophores, which include similar structural motifs, has explored their influence on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This highlights the potential of this compound related compounds in the development of advanced materials for optical and electrooptic applications (Facchetti et al., 2006).

Nonlinear Optical Properties

Further research into the nonlinear optical properties of chalcone derivatives structurally related to this compound has provided insights into their potential as organic nonlinear optical materials. Studies utilizing quantum chemical techniques have explored the transparency and nonlinear properties of such molecules, indicating their suitability for applications in organic nonlinear optical materials (Tiwari & Singh, 2016).

Properties

IUPAC Name

1-(3-chlorophenyl)-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-5-1-4-11(8-12)13(16)7-10-3-2-6-15-9-10/h1-6,8-9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVYYQXBYOHPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624318
Record name 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224040-88-4
Record name 1-(3-Chlorophenyl)-2-(3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224040-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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